molecular formula C20H19N5O4S B11239802 N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11239802
M. Wt: 425.5 g/mol
InChI Key: XNJIEIHJNXPLSL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including phenyl, furan, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,5-dimethylphenylamine and furan-2-carboxylic acid. These intermediates undergo various reactions, including condensation, cyclization, and thiolation, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole rings can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, amines, and substituted phenyl compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-3-[3-(methylthio)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(3,5-dimethylphenyl)-3-[3-(phenylthio)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(3,5-dimethylphenyl)-3-[3-(benzylthio)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-[3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C20H19N5O4S/c1-12-8-13(2)10-14(9-12)21-17(26)5-6-18-22-16(25-29-18)11-30-20-24-23-19(28-20)15-4-3-7-27-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,21,26)

InChI Key

XNJIEIHJNXPLSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=CO4)C

Origin of Product

United States

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